molecular formula C17H19N5S B12019724 2-(5-((2,5-Dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine CAS No. 586992-51-0

2-(5-((2,5-Dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine

Cat. No.: B12019724
CAS No.: 586992-51-0
M. Wt: 325.4 g/mol
InChI Key: ANIIEOPWROBPMM-UHFFFAOYSA-N
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Description

2-(5-((2,5-Dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is an organic compound that belongs to the class of triazole derivatives This compound is notable for its complex structure, which includes a pyrazine ring, a triazole ring, and a dimethylbenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((2,5-Dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through a cyclization reaction involving a diamine and a diketone.

    Attachment of the Dimethylbenzylthio Group: This step involves the nucleophilic substitution of a halogenated precursor with a thiol derivative of 2,5-dimethylbenzyl.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dimethylbenzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The triazole ring is known for its bioactivity, making this compound a candidate for drug discovery.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Triazole derivatives are often studied for their antifungal, antibacterial, and anticancer properties.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-((2,5-Dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine would depend on its specific application. Generally, the triazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the dimethylbenzylthio group can also form interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-((2,4-Dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine
  • 2-(5-((2,5-Dimethylphenyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine
  • 2-(5-((2,5-Dimethylbenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyrazine

Uniqueness

The uniqueness of 2-(5-((2,5-Dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyrazine and triazole rings, along with the dimethylbenzylthio group, provides a distinctive combination of properties that can be exploited in various scientific and industrial applications.

Properties

CAS No.

586992-51-0

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

2-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C17H19N5S/c1-4-22-16(15-10-18-7-8-19-15)20-21-17(22)23-11-14-9-12(2)5-6-13(14)3/h5-10H,4,11H2,1-3H3

InChI Key

ANIIEOPWROBPMM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC(=C2)C)C)C3=NC=CN=C3

Origin of Product

United States

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